Methyl 2-(aminomethyl)-2-methylbutanoate is an organic compound belonging to the class of amino acid derivatives. Its structure features a methyl ester group attached to a branched-chain amino acid backbone, making it significant in various chemical and biological applications. This compound is classified under fatty acid esters, which are carboxylic ester derivatives of fatty acids. The molecular formula of methyl 2-(aminomethyl)-2-methylbutanoate is , and it has a molecular weight of approximately 129.18 g/mol.
Methyl 2-(aminomethyl)-2-methylbutanoate can be synthesized from natural amino acids or their derivatives. It is categorized under the broader classifications of organic compounds, specifically as an amino acid derivative and an ester. In terms of chemical taxonomy, it falls under the category of lipids and lipid-like molecules, which are essential for various biological functions.
The synthesis of methyl 2-(aminomethyl)-2-methylbutanoate typically involves multi-step organic reactions. One common route starts with the esterification of 2-methylbutanoic acid with methanol in the presence of an acid catalyst. Following this, aminomethylation can be performed using formaldehyde and ammonia or ammonium chloride under basic conditions.
Methyl 2-(aminomethyl)-2-methylbutanoate has a branched structure characterized by:
CC(C)(C(=O)OC)N
InChI=1S/C6H13NO2/c1-5(2)6(7)8-3/h5H,4H2,1-3H3
Methyl 2-(aminomethyl)-2-methylbutanoate can undergo various chemical reactions including:
For hydrolysis:
For reduction:
The mechanism of action for methyl 2-(aminomethyl)-2-methylbutanoate primarily involves its interaction with biological systems through its amino group. The aminomethyl group can form hydrogen bonds with various biological molecules, enhancing its binding affinity to receptors or enzymes. This interaction may modulate enzymatic activity or influence metabolic pathways.
Methyl 2-(aminomethyl)-2-methylbutanoate finds various applications in scientific research:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7